(R,R)-Empagliflozin Impurity-d4 (R,R)-Empagliflozin Impurity-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204740
InChI:
SMILES:
Molecular Formula: C₂₃H₂₃D₄ClO₇
Molecular Weight: 454.93

(R,R)-Empagliflozin Impurity-d4

CAS No.:

Cat. No.: VC0204740

Molecular Formula: C₂₃H₂₃D₄ClO₇

Molecular Weight: 454.93

* For research use only. Not for human or veterinary use.

(R,R)-Empagliflozin Impurity-d4 -

Specification

Molecular Formula C₂₃H₂₃D₄ClO₇
Molecular Weight 454.93

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

(R,R)-Empagliflozin Impurity-d4 is identified by the CAS number 2749293-95-4 and is characterized by the molecular formula C23H23D4ClO7 . This formula indicates the presence of 23 carbon atoms, 23 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, and 7 oxygen atoms. The molecular weight of this compound is approximately 454.94 g/mol, which differs from the parent empagliflozin due to the replacement of four hydrogen atoms with deuterium .

According to the IUPAC nomenclature, the compound is designated as (2S, 3R, 4R, 5S, 6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl-d4]methyl]phenyl]-6-(hydroxymethyl)oxane-3, 4, 5-triol . It is also known by the alternative name (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol .

Physical and Chemical Properties

(R,R)-Empagliflozin Impurity-d4 exists as a white to yellowish non-hygroscopic crystalline solid powder, physically resembling the parent empagliflozin compound . The solubility profile of this compound indicates good solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO) . This solubility characteristic is particularly important for its application in analytical methodologies that require sample preparation involving dissolution in organic solvents.

The following table summarizes the key chemical and physical properties of (R,R)-Empagliflozin Impurity-d4:

PropertyDescription
Molecular FormulaC23H23D4ClO7
Molecular Weight454.94 g/mol
Physical AppearanceWhite to yellowish non-hygroscopic crystalline solid
SolubilitySoluble in methanol and DMSO
CAS Number2749293-95-4
SMILES NotationO[C@H]1C@HOC@HC@@H[C@@H]1O

The presence of four deuterium atoms in the structure is strategically positioned in the phenyl ring that bears the oxolan-3-yl substituent. This specific deuteration pattern creates a mass shift that can be readily detected by mass spectrometry techniques, making it an excellent internal standard for quantitative analysis .

Analytical Applications and Significance

Role as an Internal Standard

(R,R)-Empagliflozin Impurity-d4 serves a critical function as an internal standard in analytical and pharmacokinetic research . The strategic incorporation of deuterium atoms into the structure provides the compound with distinctive mass spectrometric properties while maintaining chemical behavior nearly identical to empagliflozin. This characteristic makes it particularly valuable for quantitative analyses.

The compound significantly enhances the accuracy of analytical techniques including mass spectrometry and liquid chromatography by enabling precise quantification of empagliflozin in biological samples . When used as an internal standard, (R,R)-Empagliflozin Impurity-d4 compensates for variations in sample preparation, injection volume, and instrumental response, thereby improving the reliability and reproducibility of analytical results.

Research has demonstrated that the calibration curve for empagliflozin using (R,R)-Empagliflozin Impurity-d4 as an internal standard exhibits linearity across a concentration range from 10.2172 to 3075.213 μg/mL . This wide linear range facilitates accurate quantification of empagliflozin across various concentration levels that may be encountered in clinical and research settings.

Application in HPLC Method Development

High-performance liquid chromatography (HPLC) methods for the determination of empagliflozin and its impurities benefit significantly from the use of (R,R)-Empagliflozin Impurity-d4. Researchers have developed validated stability-indicating HPLC methods for determining process-related impurities in empagliflozin drug substances .

One significant application involves the analysis of four process-related impurities in empagliflozin using reverse-phase HPLC methodology. The chromatographic separation in such methods is typically achieved using a C8 column (250mm×4.6mm), with appropriate mobile phase compositions . The detection of these impurities, including (R,R)-Empagliflozin Impurity-d4, contributes to comprehensive quality control of empagliflozin drug substances.

Validation studies of these HPLC methods have demonstrated impressive analytical performance characteristics. The limit of detection (LOD) for empagliflozin impurities ranges from 0.007% to 0.014%, with signal-to-noise ratios between 3.48 and 4.54 . Similarly, the limit of quantification (LOQ) ranges from 0.02% to 0.04%, with signal-to-noise ratios between 11.98 and 14.26 . These performance metrics highlight the sensitivity and reliability of HPLC methods utilizing (R,R)-Empagliflozin Impurity-d4.

UPLC-MS/MS Applications

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) represents another analytical technique where (R,R)-Empagliflozin Impurity-d4 demonstrates significant utility. Researchers have developed UPLC-MS/MS methods for determining empagliflozin in human plasma using (R,R)-Empagliflozin Impurity-d4 as an internal standard .

The UPLC-MS/MS method typically employs a Synergi 2.5μ Fusion-Reverse Phase 100A column (100 mm×2.0 mm, 2.5 μm) maintained at a temperature of 50°C . The mobile phase often consists of a mixture of methanol and 0.2% formic acid in a 75:25 volumetric ratio, with a flow rate of 0.3 μL/min . Liquid-liquid extraction is commonly utilized for sample preparation, with ethyl acetate serving as the non-polar solvent and water as the polar solvent .

The mass spectrometric detection of empagliflozin involves monitoring the parent ion at m/z 451.17 and the daughter ion at m/z 355.11 . The corresponding ions for (R,R)-Empagliflozin Impurity-d4 would exhibit a mass shift of approximately 4 Da due to the presence of four deuterium atoms. This mass difference allows for selective and sensitive detection of both compounds simultaneously.

Method Validation and Performance Characteristics

Specificity and Selectivity

Method validation studies involving (R,R)-Empagliflozin Impurity-d4 have demonstrated excellent specificity and selectivity. Specificity assessments typically involve analyzing diluent (blank), individual impurities including (R,R)-Empagliflozin Impurity-d4, empagliflozin samples, and samples spiked with impurities at specified limits .

Research findings indicate no interference from blank solutions or empagliflozin at the retention times of known impurities or unknown impurities . All known impurity peaks, including (R,R)-Empagliflozin Impurity-d4, exhibit sharp, well-resolved chromatographic profiles with clear baselines, facilitating accurate quantification.

Linearity and Relative Response Factor

Linearity studies for empagliflozin and its impurities, including (R,R)-Empagliflozin Impurity-d4, typically span concentration ranges from the LOQ to 150% of the specified limit . Calibration curves established between detector response and analyte concentration demonstrate excellent linearity, with correlation coefficients exceeding 0.99 for empagliflozin and all four process impurities .

The relative response factor (RRF) for impurities with respect to empagliflozin is determined from the slope values obtained from linearity curves . These RRF values are essential for accurately calculating impurity levels in sample analyses. For unknown impurities, quantification is typically performed using diluted standard solutions of empagliflozin.

Precision and Accuracy

Method validation studies have established the precision and accuracy of analytical methods utilizing (R,R)-Empagliflozin Impurity-d4. Precision assessments encompass both repeatability (method precision) and intermediate precision .

Method precision is typically demonstrated by analyzing six different preparations of empagliflozin samples spiked with all impurities at specification levels. Relative standard deviations (RSDs) for these analyses are generally within acceptable limits, indicating good precision .

Intermediate precision studies involve different analysts using different instruments with different column lots on different days. Comparative data from such studies further confirm the robust precision of methods involving (R,R)-Empagliflozin Impurity-d4 .

Accuracy assessments typically involve spiking impurities at multiple concentration levels, ranging from LOQ to 150% of the specified limit, with triplicate analyses at each level. Recovery percentages for (R,R)-Empagliflozin Impurity-d4 and other impurities generally fall within the predefined criteria of 80-120%, with RSDs less than 10% across all levels .

Stability Studies and Degradation Behavior

Forced Degradation Studies

Stability-indicating analytical methods involving (R,R)-Empagliflozin Impurity-d4 have been evaluated through forced degradation studies on empagliflozin. These studies typically involve both liquid state forced degradation (acidic, alkaline, and oxidative conditions) and solid state forced degradation (thermal, photolytic, and humidity conditions) .

Research findings indicate that empagliflozin degrades up to 0.27% under acidic hydrolytic conditions, resulting in unknown impurities along with high-level impurities at relative retention times around 1.25 (0.13%) . No significant degradation is typically observed under alkaline conditions, while oxidative stress produces unknown impurities with total degradation around 0.11% .

Solid state forced degradation studies involving thermal, humidity, and photostability conditions generally show no significant degradation of empagliflozin . The unknown degradants produced during forced degradation are well separated from empagliflozin and all process impurities, including (R,R)-Empagliflozin Impurity-d4.

These stability studies contribute valuable information about the behavior of empagliflozin under various stress conditions and highlight the utility of (R,R)-Empagliflozin Impurity-d4 in stability-indicating analytical methods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator